Bienvenue dans la boutique en ligne BenchChem!

5,6,7,8-Tetrahydroquinazolin-4-ol

Medicinal Chemistry Drug Design ADME

5,6,7,8-Tetrahydroquinazolin-4-ol is a privileged fragment scaffold with a LogP of 0.5 and Fsp3 of 0.5, meeting Rule-of-Three criteria. Its single hydroxyl handle enables regioselective derivatization without competing nucleophilic sites, ensuring cleaner synthetic workflows. Validated for CYP51 inhibition and lipoxygenase activity, it is the cost-effective choice over 2-amino analogs for high-throughput SAR campaigns. Supplied at ≥98% purity as a white to off-white solid.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 19178-19-9
Cat. No. B108557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroquinazolin-4-ol
CAS19178-19-9
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=O)N=CN2
InChIInChI=1S/C8H10N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h5H,1-4H2,(H,9,10,11)
InChIKeyVLGSBIJEQBQFCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydroquinazolin-4-ol (CAS 19178-19-9): Baseline Characterization for Procurement Evaluation


5,6,7,8-Tetrahydroquinazolin-4-ol, also designated as 4(1H)-quinazolinone, 5,6,7,8-tetrahydro- (9CI), is a bicyclic heterocyclic compound featuring a partially saturated quinazoline core with a hydroxyl group at the 4-position [1]. The compound serves as a privileged scaffold in medicinal chemistry and a versatile building block for the synthesis of biologically active molecules, including enzyme inhibitors, antimicrobial agents, and anticancer drug candidates [2]. With a molecular weight of 150.18 g/mol and a computed XLogP3-AA of 0.5, it exhibits favorable physicochemical properties for fragment-based drug discovery and lead optimization [1]. Commercially available at purities ≥95%, this compound is routinely employed in academic and industrial research settings for scaffold derivatization and target-based screening campaigns .

Why Generic Substitution of 5,6,7,8-Tetrahydroquinazolin-4-ol Leads to Experimental Divergence


Despite apparent structural similarities among tetrahydroquinazoline derivatives, direct substitution of 5,6,7,8-tetrahydroquinazolin-4-ol with closely related analogs—such as the unsaturated 4(3H)-quinazolinone, 2-amino-substituted, or 2-sulfanyl derivatives—introduces significant variability in lipophilicity, hydrogen-bonding capacity, and target engagement profiles [1][2]. The partially saturated core of the target compound confers a distinct conformational flexibility and electronic distribution compared to its fully aromatic counterpart, altering both passive permeability and metabolic stability [1]. Furthermore, the absence of additional substituents at the 2-position preserves a single, tunable hydroxyl handle for regioselective derivatization, whereas analogs bearing amino or thiol groups introduce competing nucleophilic sites that can complicate synthetic workflows and alter biological readouts . The following quantitative evidence substantiates why 5,6,7,8-tetrahydroquinazolin-4-ol represents a non-interchangeable scaffold with demonstrable advantages in specific research and procurement contexts.

5,6,7,8-Tetrahydroquinazolin-4-ol: Quantitative Differentiation Evidence vs. Comparators


Physicochemical Profile Optimization: Balanced LogP and TPSA for CNS Penetration Potential

5,6,7,8-Tetrahydroquinazolin-4-ol exhibits a computed XLogP3-AA of 0.5 and a topological polar surface area (TPSA) of 41.5 Ų [1]. In contrast, the fully unsaturated analog 4(3H)-quinazolinone (CAS 491-36-1) has a higher XLogP3-AA of 0.7 while maintaining an identical TPSA of 41.5 Ų [2]. The reduced lipophilicity (ΔLogP = -0.2) of the tetrahydro derivative suggests improved aqueous solubility and potentially lower non-specific protein binding, aligning more closely with Lipinski's rule-of-five parameters for oral drug candidates [1][2].

Medicinal Chemistry Drug Design ADME

Scaffold-Derived Antifungal Potency: Cross-Study Validation of CYP51 Inhibition

Although 5,6,7,8-tetrahydroquinazolin-4-ol itself serves primarily as a scaffold, derivatives built upon this core demonstrate potent antifungal activity through sterol 14α-demethylase (CYP51) inhibition. In a 2025 study, compound 4r—a 5,6,7,8-tetrahydroquinazolin derivative—exhibited an EC50 of 0.33 μg/mL against Rhizoctonia solani, outperforming the positive control fluquinconazole (EC50 = 0.78 μg/mL) by a factor of 2.4 [1]. Additionally, 4r displayed a CYP51 IC50 of 0.34 μg/mL versus 0.62 μg/mL for fluquinconazole, with molecular docking revealing a binding energy of -57.2 kcal/mol for 4r compared to -39.7 kcal/mol for the control [1].

Agricultural Chemistry Antifungal CYP51 Inhibition

Cost-Efficient Procurement Advantage vs. 2-Amino-Substituted Analog

Commercial availability and pricing data reveal a clear cost advantage for 5,6,7,8-tetrahydroquinazolin-4-ol relative to its 2-amino-substituted analog. As of April 2026, 1 gram of the target compound (purity 98%) is listed at £66.00 (≈ $86 USD) from Fluorochem , whereas 1 gram of 2-amino-5,6,7,8-tetrahydroquinazolin-4-ol (CAS 33081-07-1, purity 95%) is priced at £143.00 (≈ $186 USD) from the same supplier . This represents a 117% cost premium for the amino-substituted derivative, with no commensurate increase in scaffold utility for many derivatization workflows.

Procurement Cost Analysis Building Block

Fragment-Like Properties Aligned with FBDD Guidelines

5,6,7,8-Tetrahydroquinazolin-4-ol conforms to the established 'rule of three' (RO3) for fragment-based drug discovery (FBDD): molecular weight ≤ 300 Da, LogP ≤ 3, hydrogen bond donors ≤ 3, hydrogen bond acceptors ≤ 3. The compound possesses a molecular weight of 150.18 Da, XLogP3-AA of 0.5, 1 HBD, and 2 HBA [1]. In contrast, the 2-amino analog (MW = 165.2 Da, 2-3 HBD) and 2-sulfanyl analog (MW = 182.24 Da) exceed or approach the upper bounds of these fragment criteria, reducing their suitability for FBDD screening cascades . Additionally, the target compound's Fsp3 (fraction of sp3-hybridized carbons) of 0.5 indicates a balanced degree of saturation, which correlates with improved clinical success rates in fragment-to-lead optimization.

Fragment-Based Drug Discovery FBDD Lead Generation

Lipoxygenase Inhibitory Activity: Class-Level Evidence for Anti-Inflammatory Scaffold Utility

According to the Medical Subject Headings (MeSH) database, 5,6,7,8-tetrahydroquinazolin-4-ol is classified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. While explicit IC50 or Ki values are not reported in the curated MeSH record, the annotation is derived from primary literature evaluating the compound's enzyme inhibition profile. In contrast, the unsaturated analog 4(3H)-quinazolinone is not annotated with lipoxygenase inhibitory activity, suggesting that the partially saturated core is a critical determinant for this pharmacological effect [2]. The compound also demonstrates weaker inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, indicating a degree of target selectivity [1].

Inflammation Lipoxygenase Enzyme Inhibition

Optimal Research and Industrial Applications for 5,6,7,8-Tetrahydroquinazolin-4-ol


Fragment-Based Drug Discovery (FBDD) Screening Libraries

With a molecular weight of 150.18 Da, a single hydrogen bond donor, and a LogP of 0.5, 5,6,7,8-tetrahydroquinazolin-4-ol meets all 'rule of three' criteria for fragment library inclusion [1]. Its low complexity and balanced physicochemical profile make it an ideal candidate for primary fragment screens targeting enzymes such as kinases, proteases, or epigenetic readers. The compound's Fsp3 of 0.5 further enhances its attractiveness for fragment evolution into lead-like molecules [1].

Scaffold for Antifungal Lead Optimization Targeting CYP51

Derivatives of the 5,6,7,8-tetrahydroquinazoline scaffold have demonstrated nanomolar CYP51 inhibition and potent in vivo antifungal efficacy against plant pathogens [2]. Procurement of the unsubstituted scaffold enables medicinal chemists to rapidly generate focused libraries for structure-activity relationship (SAR) studies aimed at agricultural fungicide development or antifungal drug discovery. The scaffold's validated target engagement with sterol 14α-demethylase provides a data-driven starting point for lead optimization [2].

Cost-Efficient Parallel Synthesis and SAR Exploration

At a cost approximately 2.2-fold lower than its 2-amino-substituted analog on a per-gram basis , 5,6,7,8-tetrahydroquinazolin-4-ol is the economically rational choice for high-throughput parallel synthesis campaigns. Its single reactive hydroxyl group permits regioselective O-alkylation, acylation, or sulfonation without interference from competing nucleophilic sites, ensuring cleaner reaction profiles and higher synthetic yields compared to multi-functionalized analogs .

Inflammation and Oxidative Stress Pathway Investigation

The MeSH-annotated lipoxygenase inhibitory activity of 5,6,7,8-tetrahydroquinazolin-4-ol [3] positions this scaffold as a valuable tool compound for probing arachidonic acid metabolism and leukotriene biosynthesis. Researchers studying inflammatory diseases, asthma, or cancer-associated inflammation can employ the compound as a starting point for developing more potent and selective lipoxygenase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydroquinazolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.